10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine
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Overview
Description
MFCD33022498 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of MFCD33022498 involves several steps, each requiring specific conditions and reagents. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes: The synthetic routes for MFCD33022498 typically involve the use of triazolo ring compounds. The preparation method includes the formation of a methanesulfonate crystal form, which is achieved through a series of reactions under controlled conditions. The process is designed to ensure high purity and yield, making it suitable for both laboratory and industrial applications .
Industrial Production Methods: Industrial production of MFCD33022498 focuses on scalability and efficiency. The methods used are designed to be simple and easy to implement, allowing for large-scale production. The crystal form of the compound is prepared to have good solubility and stability, facilitating its use in various pharmaceutical preparations .
Chemical Reactions Analysis
MFCD33022498 undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: One of the notable reactions is the oxidation of aromatic amines using water radical cations. This reaction occurs under ambient conditions and does not require traditional chemical catalysts or oxidants. The process achieves a high yield and is environmentally friendly .
Reduction: Reduction reactions involving MFCD33022498 are typically carried out using mild reducing agents. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Substitution: Substitution reactions are common for MFCD33022498, where various functional groups are introduced to the compound. These reactions are carried out under controlled conditions using specific reagents to achieve the desired modifications.
Scientific Research Applications
MFCD33022498 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: In chemistry, MFCD33022498 is used as a reagent in various synthetic processes. Its stability and reactivity make it an ideal candidate for developing new compounds and materials.
Biology: In biological research, MFCD33022498 is used to study cellular processes and molecular interactions. Its unique properties allow researchers to investigate the mechanisms of action of various biological systems.
Medicine: In medicine, MFCD33022498 is explored for its potential therapeutic applications. It is used in the development of new drugs and treatments for various diseases. The compound’s stability and reactivity make it a valuable tool in pharmaceutical research.
Industry: In the industrial sector, MFCD33022498 is used in the production of various materials and chemicals. Its properties make it suitable for applications in manufacturing, where high stability and reactivity are required.
Mechanism of Action
The mechanism of action of MFCD33022498 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to various biological and chemical outcomes, depending on the specific application .
Comparison with Similar Compounds
MFCD33022498 is unique in its properties and applications, but it can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds:- Triazolo ring compounds
- Methanesulfonate crystal forms
- Aromatic amines
These compounds share some similarities with MFCD33022498 in terms of structure and reactivity. MFCD33022498 stands out due to its high stability, reactivity, and wide range of applications.
Properties
Molecular Formula |
C22H20N2O |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
10-(4-pyrrolidin-1-ylphenyl)phenoxazine |
InChI |
InChI=1S/C22H20N2O/c1-3-9-21-19(7-1)24(20-8-2-4-10-22(20)25-21)18-13-11-17(12-14-18)23-15-5-6-16-23/h1-4,7-14H,5-6,15-16H2 |
InChI Key |
LDTMOWCLZVKSCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)N3C4=CC=CC=C4OC5=CC=CC=C53 |
Origin of Product |
United States |
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